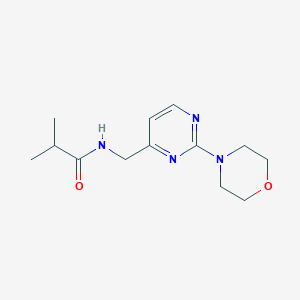
N-((2-吗啉基嘧啶-4-基)甲基)异丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Anti-Inflammatory Agents
Morpholinopyrimidine derivatives, including the compound , have been found to have significant anti-inflammatory properties . They have been shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations in macrophage cells stimulated by lipopolysaccharides (LPS). The compounds also dramatically reduced inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) mRNA expression .
Inhibition of Inflammatory Response
The same compounds have been found to decrease the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . This suggests that these compounds could be used as a novel therapeutic strategy for inflammation-associated disorders.
Strong Affinity for Active Sites
Molecular docking studies have shown that these compounds have a strong affinity for the iNOS and COX-2 active sites and form hydrophobic interactions with them . This further supports their potential use in treating inflammation-associated disorders.
Synthesis of Derivatives
The compound can be used in the synthesis of various derivatives, which can then be assessed for their biological activity . For example, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) are two of the most active compounds synthesized .
Crystal Structure Analysis
The compound can be used in crystal structure analysis . The bond lengths of C13–O2 and C11–N2 in the generated Schiff base indicate that it exists in its tautomeric form, which is a common phenomenon in the case of some salicylaldimines .
Potential Cancer Therapeutic Agents
Multidentate salen type salicylaldimine Schiff bases, which can be derived from the compound, have attracted attention in making complexes of transition and post-transition metals with different nuclearity . Some of these metal complexes have been demonstrated as potential cancer therapeutic agents .
作用机制
Target of Action
The primary targets of the compound N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a molecule that acts as a signaling molecule and can initiate the inflammatory response. COX-2, on the other hand, is an enzyme that catalyzes the production of prostaglandins, another group of signaling molecules that mediate inflammation .
Mode of Action
N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide interacts with its targets iNOS and COX-2 by inhibiting their activity . This inhibition results in a decrease in the production of NO and prostaglandins, thereby reducing the inflammatory response . Molecular docking studies have shown that the compound has a strong affinity for the active sites of iNOS and COX-2 and forms hydrophobic interactions with them .
Biochemical Pathways
The compound N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide affects the biochemical pathways involving iNOS and COX-2 . By inhibiting these enzymes, the compound disrupts the production of NO and prostaglandins, key mediators of inflammation. This disruption can lead to a decrease in inflammation and the symptoms associated with it .
Result of Action
As a result of its action on iNOS and COX-2, N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide can inhibit the production of NO at non-cytotoxic concentrations . It also dramatically reduces the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
属性
IUPAC Name |
2-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-10(2)12(18)15-9-11-3-4-14-13(16-11)17-5-7-19-8-6-17/h3-4,10H,5-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVUDHZJKWXLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2548416.png)
![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)
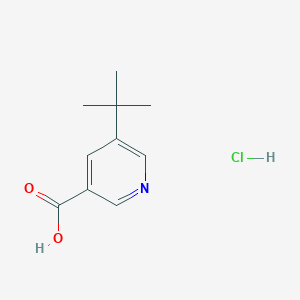
![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)
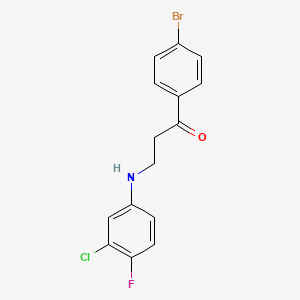

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)
![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)
![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2548430.png)
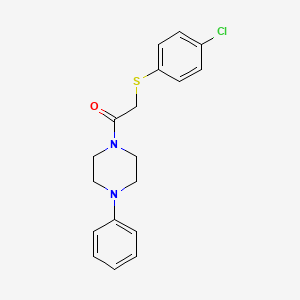
![1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2548433.png)
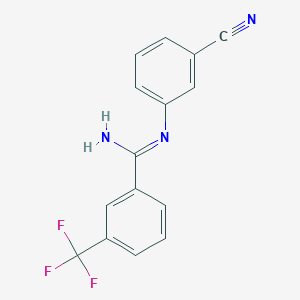
![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)